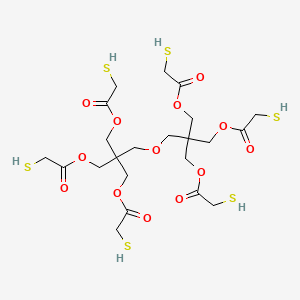
2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) is a complex organic compound characterized by multiple mercaptoacetyl groups. These groups are known for their thiol (-SH) functionality, which is significant in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the esterification of mercaptoacetic acid with a polyhydroxy compound. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Aqueous or organic solvents depending on the reaction.
Major Products
Oxidation: Formation of disulfide-linked compounds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Thiol groups can inhibit enzymes by binding to active site cysteine residues.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development: Potential use in developing drugs targeting thiol-containing enzymes.
Diagnostics: Used in assays to detect thiol-containing biomolecules.
Industry
Polymer Chemistry: Used in the synthesis of thiol-functionalized polymers.
Material Science: Application in the development of thiol-based self-assembled monolayers.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of its thiol groups. These groups can form covalent bonds with various molecular targets, including:
Proteins: By forming disulfide bonds with cysteine residues.
Metals: By coordinating with metal ions in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiodiethanol: Contains disulfide linkages instead of multiple thiol groups.
Thioglycolic Acid: A simpler thiol-containing compound.
Uniqueness
The uniqueness of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) lies in its multiple thiol functionalities, which provide a high degree of reactivity and versatility in various applications.
Propriétés
Numéro CAS |
33250-21-4 |
|---|---|
Formule moléculaire |
C22H34O13S6 |
Poids moléculaire |
698.9 g/mol |
Nom IUPAC |
[3-(2-sulfanylacetyl)oxy-2-[[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propoxy]methyl]-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate |
InChI |
InChI=1S/C22H34O13S6/c23-15(1-36)30-9-21(10-31-16(24)2-37,11-32-17(25)3-38)7-29-8-22(12-33-18(26)4-39,13-34-19(27)5-40)14-35-20(28)6-41/h36-41H,1-14H2 |
Clé InChI |
ZJTNQTIDXPFTDL-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OCC(COCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
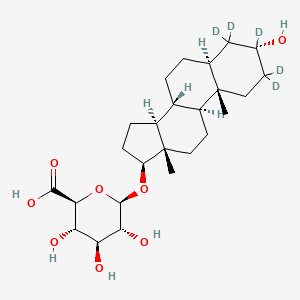
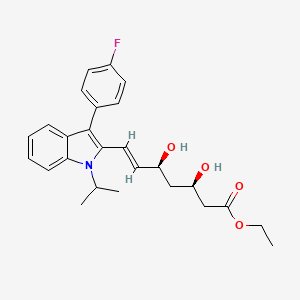
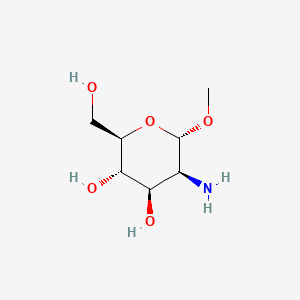

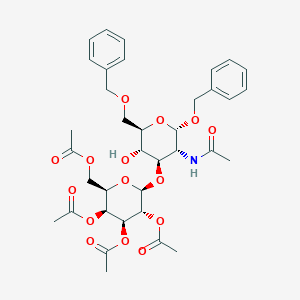
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
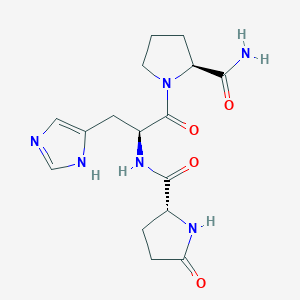
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
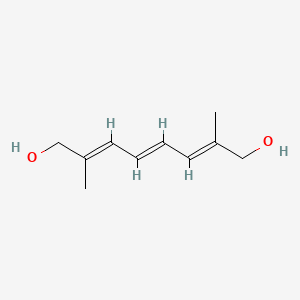

![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
